molecular formula C30H61NO B3053031 N-dodecyloctadecanamide CAS No. 50354-87-5

N-dodecyloctadecanamide

Cat. No.: B3053031
CAS No.: 50354-87-5
M. Wt: 451.8 g/mol
InChI Key: WYZSGZLUHOZOIN-UHFFFAOYSA-N
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Description

N-Dodecyloctadecanamide is an organic compound with the molecular formula C30H61NO. It is a long-chain fatty acid amide, specifically an amide derivative of octadecanoic acid (stearic acid) and dodecylamine. This compound is known for its surfactant properties and is used in various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Dodecyloctadecanamide can be synthesized through the reaction of octadecanoic acid with dodecylamine. The reaction typically involves heating the reactants in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to maintain consistent reaction conditions and high yields. The process may include steps such as purification through recrystallization or distillation to obtain a high-purity product suitable for commercial use.

Chemical Reactions Analysis

Types of Reactions: N-Dodecyloctadecanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids and other oxidation products.

    Reduction: Reduction reactions can convert the amide group to an amine group, yielding dodecyloctadecylamine.

    Substitution: this compound can participate in substitution reactions where the amide group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products:

    Oxidation: Octadecanoic acid and dodecanoic acid.

    Reduction: Dodecyloctadecylamine.

    Substitution: Various substituted amides depending on the reagents used.

Scientific Research Applications

N-Dodecyloctadecanamide has several applications in scientific research, including:

    Chemistry: Used as a surfactant and emulsifying agent in the synthesis of nanoparticles and other materials.

    Biology: Employed in the study of membrane proteins and lipid bilayers due to its amphiphilic nature.

    Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.

    Industry: Utilized in the production of cosmetics, lubricants, and coatings due to its surface-active properties.

Mechanism of Action

The mechanism of action of N-dodecyloctadecanamide involves its interaction with lipid bilayers and membrane proteins. Its amphiphilic structure allows it to integrate into lipid membranes, altering their properties and affecting the function of membrane-associated proteins. This can influence various cellular processes, including signal transduction and membrane fluidity.

Comparison with Similar Compounds

    N-Octadecyloctadecanamide: Another long-chain fatty acid amide with similar surfactant properties.

    N-Dodecylhexadecanamide: A compound with a shorter fatty acid chain but similar chemical behavior.

    N-Dodecyldodecanamide: A compound with both shorter fatty acid and amine chains.

Uniqueness: N-Dodecyloctadecanamide is unique due to its specific chain length combination, which provides a balance of hydrophobic and hydrophilic properties, making it particularly effective as a surfactant and emulsifying agent in various applications.

Properties

IUPAC Name

N-dodecyloctadecanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H61NO/c1-3-5-7-9-11-13-15-16-17-18-19-20-22-24-26-28-30(32)31-29-27-25-23-21-14-12-10-8-6-4-2/h3-29H2,1-2H3,(H,31,32)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYZSGZLUHOZOIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)NCCCCCCCCCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H61NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30401203
Record name Octadecanamide, N-dodecyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30401203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

451.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50354-87-5
Record name Octadecanamide, N-dodecyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30401203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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